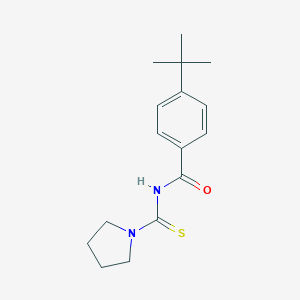
4-tert-butyl-N-(1-pyrrolidinylcarbothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(1-pyrrolidinylcarbothioyl)benzamide is an organic compound that features a benzamide core with a tert-butyl group at the para position and a pyrrolidine-1-carbothioyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(1-pyrrolidinylcarbothioyl)benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with pyrrolidine-1-carbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-butyl-N-(1-pyrrolidinylcarbothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated derivatives of the benzamide core.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(1-pyrrolidinylcarbothioyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-(1-pyrrolidinylcarbothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-butyl-N-(1-pyrrolidinylcarbothioyl)benzamide: Unique due to the presence of both a tert-butyl group and a pyrrolidine-1-carbothioyl substituent.
4-tert-butyl-N-(piperidine-1-carbothioyl)benzamide: Similar structure but with a piperidine ring instead of pyrrolidine.
4-tert-butyl-N-(morpholine-1-carbothioyl)benzamide: Contains a morpholine ring, offering different steric and electronic properties.
Uniqueness
This compound is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, while the pyrrolidine-1-carbothioyl group offers potential for diverse chemical interactions.
Eigenschaften
Molekularformel |
C16H22N2OS |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
4-tert-butyl-N-(pyrrolidine-1-carbothioyl)benzamide |
InChI |
InChI=1S/C16H22N2OS/c1-16(2,3)13-8-6-12(7-9-13)14(19)17-15(20)18-10-4-5-11-18/h6-9H,4-5,10-11H2,1-3H3,(H,17,19,20) |
InChI-Schlüssel |
AXIVEKSLVVRMNI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)N2CCCC2 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)N2CCCC2 |
Löslichkeit |
7.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-(4-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B320894.png)

![4-methoxy-N-{[2-(3-phenylpropanoyl)hydrazino]carbothioyl}benzamide](/img/structure/B320897.png)
![N-[(2-isonicotinoylhydrazino)carbothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B320898.png)
![4-methoxy-N-{[2-(3-methylbenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B320899.png)
![2-(4-METHYLPHENOXY)-N-[(PROPANAMIDOMETHANETHIOYL)AMINO]ACETAMIDE](/img/structure/B320900.png)
![N-{[2-(4-methoxybenzoyl)hydrazino]carbothioyl}propanamide](/img/structure/B320901.png)
![2-(2,4-dichlorophenoxy)-N-{[2-(2-methyl-3-furoyl)hydrazino]carbothioyl}acetamide](/img/structure/B320904.png)
![2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE](/img/structure/B320909.png)
![N-({2-[(4-methylphenoxy)acetyl]hydrazino}carbothioyl)-2-phenoxyacetamide](/img/structure/B320911.png)
![4-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE](/img/structure/B320912.png)
![2,4-dichloro-N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B320914.png)
![N-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHOXYBENZAMIDE](/img/structure/B320915.png)
![2,4-dichloro-N-{[2-(4-methylbenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B320916.png)
